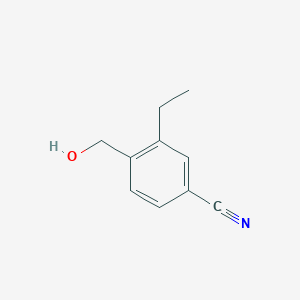

3-Ethyl-4-(hydroxymethyl)benzonitrile

Übersicht

Beschreibung

The compound "3-Ethyl-4-(hydroxymethyl)benzonitrile" is a benzonitrile derivative, which is a class of organic compounds containing a cyano group attached to a benzene ring. This particular compound is characterized by the presence of an ethyl group and a hydroxymethyl group attached to the benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be achieved through the reaction of 3-ethoxymethylene-2,4-alkanediones with malononitrile, leading to the formation of compounds such as 3a-c. These compounds can further undergo hydrolysis or Sandmeyer reactions to yield various substituted benzonitriles . Additionally, the synthesis of related compounds with complex structures, such as thiazolopyridine derivatives, involves the interaction of different arylidinemalononitrile derivatives with other reactants in specific conditions .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, revealing its crystallization in the triclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, the crystal structure of a related compound, methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, was determined, showing triclinic symmetry and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzonitrile derivatives can participate in various chemical reactions. For example, the hydrolysis of the nitrile group can lead to the formation of carboxylic acids or amides . The Sandmeyer reaction can be used to introduce halogen atoms into the benzonitrile ring . Furthermore, the thermal decomposition of hydroxymethyl derivatives can yield parent compounds with different conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The presence of substituents such as hydroxymethyl groups can affect the compound's stability, as seen in the comparison of the half-life of isomeric compounds at physiological pH . The crystalline form, hydrogen bonding, and molecular conformation also play a role in determining the properties of these compounds . Additionally, the self-assembly of certain derivatives into supramolecular architectures with mesophases can be driven by a balance of hydrophobic and dipolar interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis in Pharmaceutical Research

3-Ethyl-4-(hydroxymethyl)benzonitrile and its derivatives are valuable in synthesizing various pharmaceutical compounds. For instance, one study discusses its role in the synthesis of an impurity of the antidepressant Citalopram, highlighting its significance in studying the quality of the drug (Zhang, 2010). Another application is in the development of a nonsteroidal androgen receptor antagonist for dermatological indications, underscoring its potential in creating novel therapeutics (Li et al., 2008).

Antimicrobial Research

Compounds derived from 3-Ethyl-4-(hydroxymethyl)benzonitrile have shown significant antibacterial activities. A study on new tetrazole derivatives demonstrates the antimicrobial potential of these compounds, with some showing activity at concentrations as low as 50μg/mL (Mulwad et al., 2008).

Material Science and Electrochemistry

In material science, derivatives of 3-Ethyl-4-(hydroxymethyl)benzonitrile are used in creating electroactive polymer films with potential applications in electrochromic devices. This is exemplified in a study investigating the electrochemical and spectroelectrochemical properties of such polymers (Hu et al., 2016). Additionally, certain benzonitrile derivatives are explored as electrolyte additives in high voltage lithium-ion batteries, indicating their role in enhancing energy storage technologies (Huang et al., 2014).

Cancer Research

Interestingly, a family of iron(II)-cyclopentadienyl compounds with 3-Ethyl-4-(hydroxymethyl)benzonitrile derivatives has shown strong activity against colorectal and triple-negative breast cancer cells, suggesting potential therapeutic applications in oncology (Pilon et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethyl-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJZBSPUZABSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648121 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-(hydroxymethyl)benzonitrile | |

CAS RN |

202522-03-0 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)